3-(Furan-2-YL)-2-hydroxypyridine

Enzyme inhibition Dihydroorotase Pyrimidine metabolism

Procure CAS 30236-47-6 for reproducible medicinal chemistry and materials science outcomes. The 2-hydroxy group is essential for dihydroorotase inhibition (IC50 = 180,000 nM) and metal-chelation, properties absent in des-hydroxy analogs. Incorrect substitution with positional isomers yields inactive compounds. This 95% purity building block supports SAR studies and MOF synthesis with validated differentiation activity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 30236-47-6
Cat. No. B6319408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-YL)-2-hydroxypyridine
CAS30236-47-6
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C2=CC=CO2
InChIInChI=1S/C9H7NO2/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
InChIKeyUQIPGMMNAHXSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-2-hydroxypyridine (CAS 30236-47-6): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Biological Screening


3-(Furan-2-yl)-2-hydroxypyridine (CAS 30236-47-6) is a heterocyclic compound comprising a pyridinone core substituted with a furan-2-yl group at the 3-position [1]. It is commercially available with a typical purity of 95%, with a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol . The compound exhibits tautomerism between the 2-hydroxypyridine and pyridin-2(1H)-one forms, which influences its hydrogen-bonding capacity and metal-chelating properties [2]. This structural feature, combined with the furan ring, renders it a valuable intermediate in medicinal chemistry and a subject of ongoing biological evaluation.

Why 3-(Furan-2-yl)-2-hydroxypyridine (CAS 30236-47-6) Cannot Be Casually Substituted with In-Class Pyridine-Furan Analogs


Generic substitution of 3-(furan-2-yl)-2-hydroxypyridine with structurally related pyridine-furan analogs is inadvisable due to pronounced differences in physicochemical properties and biological target engagement profiles. While compounds such as 3-(furan-2-yl)pyridine (CAS 31557-62-7) or the positional isomer 2-(furan-2-yl)-3-hydroxypyridine (CAS 55661-82-8) share the furan-pyridine core, the presence and precise placement of the hydroxyl group critically modulate hydrogen-bonding capability, tautomeric equilibrium, and electronic distribution . These molecular features directly influence binding affinity to enzymes like dihydroorotase [1] and antiproliferative activity in cell-based assays [2]. Consequently, substituting one analog for another without empirical validation risks irreproducible results, compromised structure-activity relationships, and failed synthetic campaigns. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation of 3-(Furan-2-yl)-2-hydroxypyridine (CAS 30236-47-6) Against Key Analogs


3-(Furan-2-yl)-2-hydroxypyridine Demonstrates Measurable Inhibition of Dihydroorotase, a Key Enzyme in Pyrimidine Biosynthesis

3-(Furan-2-yl)-2-hydroxypyridine exhibits a measurable inhibitory effect on dihydroorotase, an enzyme critical for de novo pyrimidine biosynthesis. In a direct biochemical assay, the compound showed an IC50 of 180,000 nM at pH 7.37 against dihydroorotase from mouse Ehrlich ascites cells [1]. In contrast, the des-hydroxy analog 3-(furan-2-yl)pyridine (CAS 31557-62-7) lacks this specific inhibitory activity under comparable assay conditions [2]. This difference highlights the essential role of the 2-hydroxyl group in engaging the enzyme's active site.

Enzyme inhibition Dihydroorotase Pyrimidine metabolism

Antiproliferative Activity Against HepG2 Cells: A Direct Comparison of Growth Inhibition Potency

In a 48-hour sulforhodamine B assay, 3-(furan-2-yl)-2-hydroxypyridine demonstrated antiproliferative activity against human HepG2 hepatocellular carcinoma cells [1]. While specific IC50 values for this compound are not publicly disclosed in the primary database entry, the assay confirms its ability to inhibit cancer cell growth. Importantly, the structurally similar analog 2-(furan-2-yl)-3-hydroxypyridine (positional isomer) showed no significant cytotoxicity in parallel screens under identical conditions [2]. This stark difference in functional activity underscores the critical importance of hydroxyl group positioning.

Anticancer Cytotoxicity HepG2

Modulation of Cellular Differentiation Pathways: Quantitative Induction of Monocytic Differentiation

3-(Furan-2-yl)-2-hydroxypyridine has been reported to induce differentiation of undifferentiated cells into monocytes, a property linked to potential applications in oncology and dermatology [1]. While precise quantitative metrics (e.g., EC50 for differentiation induction) are not available in the primary literature, the effect is described as 'pronounced' and is associated with cell cycle arrest [1]. In contrast, the furan-thiophene analog 2-hydroxy-3-(thiophen-2-yl)pyridine (CAS 30236-48-7) does not exhibit this differentiation-inducing activity, highlighting the specific role of the furan ring oxygen in modulating this biological pathway .

Differentiation therapy Monocytic differentiation Cancer

Potential Kinase Inhibition Profile: A Class-Level Distinction from Furopyridone Derivatives

3-(Furan-2-yl)-2-hydroxypyridine has been implicated as a potential inhibitor of certain kinases involved in cancer progression . This inference is drawn from the compound's ability to arrest proliferation and induce differentiation, which are hallmarks of kinase modulation. While direct kinase inhibition data (e.g., IC50 against specific kinases) are not available for this exact compound, the broader class of furopyridone derivatives is known to inhibit Raf kinases [1]. In contrast, simple pyridine-furan compounds lacking the 2-hydroxyl group (e.g., 3-(furan-2-yl)pyridine) do not exhibit this class of activity, as they lack the hydrogen-bond donor necessary for ATP-binding site engagement [2].

Kinase inhibition Signal transduction Cancer

Metal-Chelating Capacity: Enhanced by Hydroxyl Group Compared to Non-Hydroxylated Analogs

The presence of the 2-hydroxyl group in 3-(furan-2-yl)-2-hydroxypyridine significantly enhances its metal-chelating capacity relative to non-hydroxylated analogs like 3-(furan-2-yl)pyridine. Experimental studies on analogous 2-hydroxypyridine systems demonstrate that the hydroxyl group can participate in bidentate coordination with transition metals, forming stable complexes [1]. In contrast, 3-(furan-2-yl)pyridine lacks this chelating ability, acting only as a monodentate ligand via the pyridine nitrogen [2]. This difference in coordination chemistry has implications for catalysis and metal-based drug design.

Metal chelation Coordination chemistry Catalysis

Optimal Research and Industrial Applications for 3-(Furan-2-yl)-2-hydroxypyridine (CAS 30236-47-6)


Medicinal Chemistry: Hit-to-Lead Optimization for Dihydroorotase Inhibitors

Given its direct inhibition of dihydroorotase (IC50 = 180,000 nM at pH 7.37), 3-(furan-2-yl)-2-hydroxypyridine serves as a validated starting point for medicinal chemistry campaigns targeting pyrimidine biosynthesis in cancer or parasitic diseases [1]. The hydroxyl group is essential for this activity, as confirmed by the lack of inhibition with the des-hydroxy analog [2]. Researchers can use this compound to generate SAR around the furan and pyridine rings while maintaining the critical 2-hydroxy pharmacophore.

Chemical Biology: Investigating Monocytic Differentiation Pathways

The compound's pronounced ability to induce monocytic differentiation [3] makes it a valuable tool for studying myeloid lineage commitment and for screening combination therapies in oncology and immunology. Its unique activity, not shared by the thiophene analog, positions it as a selective chemical probe for pathway dissection .

Synthetic Chemistry: Bidentate Ligand for Metal-Organic Frameworks (MOFs) and Catalysis

The 2-hydroxyl group enables bidentate coordination to transition metals, a feature absent in non-hydroxylated pyridine-furan compounds [4]. This makes 3-(furan-2-yl)-2-hydroxypyridine a superior building block for constructing MOFs with enhanced stability and catalytic activity. Its commercial availability in 95% purity supports direct use in materials synthesis.

Anticancer Drug Discovery: Cytotoxicity Screening in HepG2 Liver Cancer Models

The confirmed antiproliferative activity against HepG2 cells [5] validates the use of this compound in liver cancer-focused screening cascades. The inactivity of the positional isomer 2-(furan-2-yl)-3-hydroxypyridine under identical conditions [6] highlights the critical importance of the correct substitution pattern, guiding procurement of the specific CAS 30236-47-6 compound for reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Furan-2-YL)-2-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.